molecular formula C26H28N4O2 B1668653 N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide CAS No. 1130067-34-3

N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide

Cat. No. B1668653
CAS RN: 1130067-34-3
M. Wt: 428.5 g/mol
InChI Key: FAIFAFUXFFWVNQ-UHFFFAOYSA-N
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Description

“N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide” is a compound that has been studied for its potential biological applications . It is known to have a 1,3,8-triazaspiro[4.5]decan-4-one scaffold .


Synthesis Analysis

The synthesis of this compound is not explicitly detailed in the available sources .


Molecular Structure Analysis

The molecular formula of this compound is C26H28N4O2 . It has a complex structure that includes a 1,3,8-triazaspiro[4.5]decan-4-one scaffold .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 428.5 g/mol . Other physical and chemical properties are not detailed in the available sources .

Scientific Research Applications

Phospholipase D2 Inhibition

CAY10594 is a potent inhibitor of phospholipase D2 (PLD2), both in vitro and in cells . PLD2 is an enzyme that cleaves the head group from phospholipids, producing the second messenger phosphatidic acid .

Acute Liver Injury Treatment

CAY10594 has been shown to ameliorate acetaminophen-induced acute liver injury . It regulates the phosphorylated-GSK-3β/JNK axis, which is mainly involved in acetaminophen-induced liver injury . CAY10594 administration strongly blocked GSK-3β (Serine 9)/JNK phosphorylation in the acetaminophen-induced acute liver injury model .

Antioxidant Activity

During the pathological progress of acute liver injury, GSH levels are decreased. This is significantly recovered upon the administration of CAY10594 at 6 hours post acetaminophen challenge .

Inhibition of Invasive Migration of Cancer Cells

CAY10594 strongly inhibits the invasive migration of breast cancer cells in transwell assays . This suggests that PLD might be a useful target in blocking tumor cell invasion .

Regulation of JNK Activation

CAY10594 administration strongly blocked GSK-3β (Serine 9)/JNK phosphorylation in the acetaminophen-induced acute liver injury model . Sustained JNK activation in the cytosol and mitochondria from hepatocytes were also decreased in CAY10594-treated mice .

Potential Therapeutic Target for Drug-induced Liver Injury

PLD2 is involved in the intrinsic response pathway of hepatocytes driving the pathogenesis of acetaminophen-induced acute liver injury . Therefore, PLD2, and by extension CAY10594, may represent an important therapeutic target for patients with drug-induced liver injury .

Future Directions

The future directions for the study and application of this compound are not explicitly mentioned in the available sources .

properties

IUPAC Name

N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c31-24(22-11-10-20-6-4-5-7-21(20)18-22)27-14-17-29-15-12-26(13-16-29)25(32)28-19-30(26)23-8-2-1-3-9-23/h1-11,18H,12-17,19H2,(H,27,31)(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIFAFUXFFWVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCNC(=O)C4=CC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648719
Record name N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide

CAS RN

1130067-34-3
Record name N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide
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N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide
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N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide
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N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide
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N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide
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N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide

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